molecular formula C7H7BrO2S B8014619 Ethyl 4-bromothiophene-3-carboxylate

Ethyl 4-bromothiophene-3-carboxylate

Cat. No. B8014619
M. Wt: 235.10 g/mol
InChI Key: LARLHLAYBCZHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951800B2

Procedure details

To a 0° C. solution of 3,4-dibromothiophene (1.0 Kg, 4.13 mol) in tetrahydrofuran (7.4 Kg) was added iPrMgCl (2.0 M solution in tetrahydrofuran, 2.58 Kg, 5.17 mol) keeping the temperature below 5° C. The resulting mixture was stirred at 0-5° C. for 5 hours. To the cooled Grignard solution was added ethyl chloroformate (896 g, 5.17 mol) dropwise keeping the temperature below 10° C. The resulting mixture was warmed to room temperature, and stirred for 16 hours. Water (200 mL) was added to the reaction mixture, and the resulting mixture was stirred at room temperature for 10 min. The majority of the tetrahydrofuran was then removed under vacuum and ethyl acetate (4.5 Kg) was added to the mixture followed by 1N aqueous hydrochloric acid. The layers were separated, and the organic layer was washed with 12% brine (5.0 Kg). The solvent was removed under vacuum to give a yellow oil, which was filtered to remove salts to provide 956 g (98% yield) of 4-bromo-thiophene-3-carboxylic acid ethyl ester, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 8.10 (d, 1H, J=3.5 Hz), 7.30 (d, 1H, J=3.6 Hz), 4.34 (q, 2H, J=7.10 Hz), 1.38 (t, 3H, J=7.20 Hz); 13C NMR (400 MHz, CDCl3): δ 14.49, 60.95, 110.49, 124.86, 130.93, 133.67, 160.68.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
2.58 kg
Type
reactant
Reaction Step One
Quantity
7.4 kg
Type
solvent
Reaction Step One
Quantity
896 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]([Br:7])=[CH:5][S:4][CH:3]=1.C([Mg]Cl)(C)C.Cl[C:14]([O:16][CH2:17][CH3:18])=[O:15].O>O1CCCC1>[CH2:17]([O:16][C:14]([C:2]1[C:6]([Br:7])=[CH:5][S:4][CH:3]=1)=[O:15])[CH3:18]

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
BrC1=CSC=C1Br
Name
Quantity
2.58 kg
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
7.4 kg
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
896 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0-5° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The majority of the tetrahydrofuran was then removed under vacuum and ethyl acetate (4.5 Kg)
ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 12% brine (5.0 Kg)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove salts

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CSC=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 956 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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